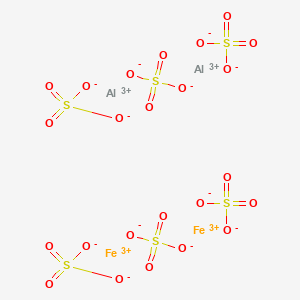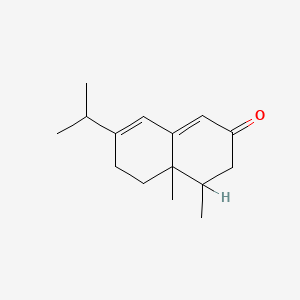
Methyl 2-(4-((2-methylallyl)amino)phenyl)propionate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 2-(4-((2-methylallyl)amino)phenyl)propionate is a heterocyclic organic compound with the molecular formula C14H19NO2 and a molecular weight of 233.31 g/mol . This compound is known for its unique structure, which includes a methyl ester group and an amino group attached to a phenyl ring. It is used primarily in experimental and research settings.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(4-((2-methylallyl)amino)phenyl)propionate typically involves the reaction of 4-aminophenylpropionic acid with 2-methylallyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane at a controlled temperature to ensure the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its primary use in research rather than large-scale industrial applications. the principles of organic synthesis, such as maintaining reaction conditions and using appropriate catalysts, would apply.
化学反应分析
Types of Reactions
Methyl 2-(4-((2-methylallyl)amino)phenyl)propionate undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into amines or alcohols.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the amino group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like hydroxide ions or alkoxide ions can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols .
科学研究应用
Methyl 2-(4-((2-methylallyl)amino)phenyl)propionate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential therapeutic uses, particularly in drug development.
Industry: Although not widely used industrially, it serves as a model compound in various experimental setups.
作用机制
The mechanism of action of Methyl 2-(4-((2-methylallyl)amino)phenyl)propionate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the ester group can undergo hydrolysis to release active metabolites. These interactions can affect various biochemical pathways, leading to the compound’s observed effects .
相似化合物的比较
Similar Compounds
Methyl 2-(4-aminophenyl)propionate: Similar structure but lacks the 2-methylallyl group.
Ethyl 2-(4-((2-methylallyl)amino)phenyl)propionate: Similar structure but with an ethyl ester instead of a methyl ester.
Methyl 2-(4-((2-methylpropyl)amino)phenyl)propionate: Similar structure but with a 2-methylpropyl group instead of a 2-methylallyl group.
Uniqueness
Methyl 2-(4-((2-methylallyl)amino)phenyl)propionate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
属性
CAS 编号 |
54362-72-0 |
|---|---|
分子式 |
C14H19NO2 |
分子量 |
233.31 g/mol |
IUPAC 名称 |
methyl 2-[4-(2-methylprop-2-enylamino)phenyl]propanoate |
InChI |
InChI=1S/C14H19NO2/c1-10(2)9-15-13-7-5-12(6-8-13)11(3)14(16)17-4/h5-8,11,15H,1,9H2,2-4H3 |
InChI 键 |
ZYZOATXKGVZVGM-UHFFFAOYSA-N |
规范 SMILES |
CC(C1=CC=C(C=C1)NCC(=C)C)C(=O)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


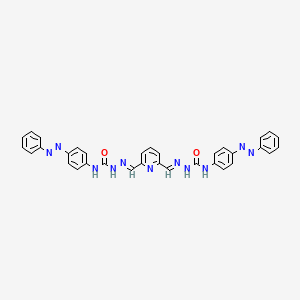
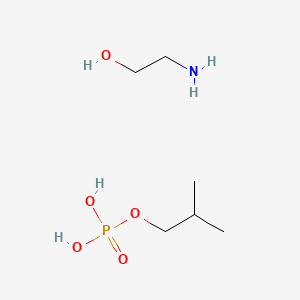
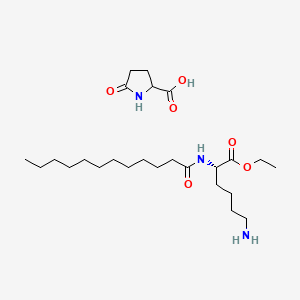

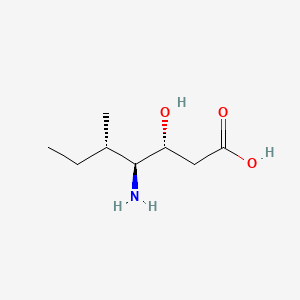
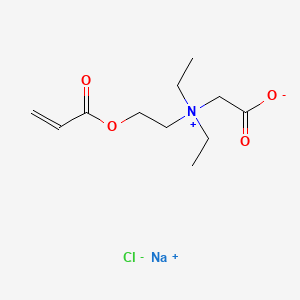
![3-[(2S)-5,5-dimethyl-3-octadecyl-1,3-thiazolidin-2-yl]-4-hydroxybenzenesulfonic acid](/img/structure/B12686862.png)

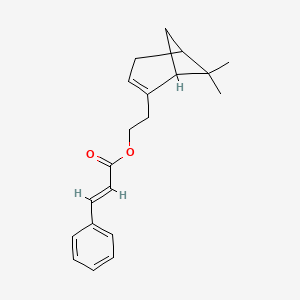
![[(1R)-9-azabicyclo[4.2.1]non-2-en-2-yl]-(1,2-oxazolidin-2-yl)methanone;(E)-but-2-enedioic acid](/img/structure/B12686884.png)


